Methyl (4-(trifluoromethoxy)phenyl)carbamate
Description
Properties
IUPAC Name |
methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSOYUOWAZHCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045188 | |
| Record name | Methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177905-10-1 | |
| Record name | Methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177905-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The synthesis proceeds via nucleophilic acyl substitution, where the amine group of 4-(trifluoromethoxy)aniline attacks the electrophilic carbonyl carbon of methyl chloroformate. A base (e.g., NaOH or Na₂CO₃) neutralizes the generated HCl, driving the reaction to completion. The trifluoromethoxy group’s electron-withdrawing nature enhances the amine’s nucleophilicity, facilitating rapid carbamate formation.
Experimental Procedures
Two optimized protocols from Patent CN102219712A demonstrate scalability and efficiency:
Method A (NaOH/THF/Water System):
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Reagents: 4-(Trifluoromethoxy)aniline (0.075 mol), NaOH (0.15 mol), methyl chloroformate (10 mL), THF (10 mL), water (100 mL).
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Conditions: React at 15–20°C for 2 hours, followed by 6 hours at room temperature.
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Workup: Cool to 0°C, filter, and dry to obtain the product in 95–99% yield.
Method B (Na₂CO₃/Dioxane/Water System):
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Reagents: 4-(Trifluoromethoxy)aniline (0.075 mol), Na₂CO₃ (0.15 mol), methyl chloroformate (10 mL), dioxane (10 mL), water (100 mL).
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Conditions: React at 10–15°C for 2 hours, followed by 7 hours at room temperature.
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Workup: Similar cooling and filtration yield 95–99% product.
Both methods use biphasic solvent systems to enhance reagent mixing while minimizing hydrolysis of methyl chloroformate.
Optimization and Conditions
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Base Selection: NaOH provides faster reaction kinetics due to its stronger alkalinity, whereas Na₂CO₃ offers milder conditions, reducing side reactions.
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Temperature Control: Lower initial temperatures (10–20°C) prevent exothermic runaway, while extended room-temperature stirring ensures complete conversion.
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Solvent Effects: THF and dioxane improve solubility of the aromatic amine, with water acting as a proton scavenger.
Alternative Synthetic Routes
Halogenation Side Reactions
Chlorination of 2-nitro-4-(trifluoromethoxy)aniline with N-chlorosuccinimide (NCS) in acetonitrile produces 2-chloro-6-nitro derivatives. Such reactions underscore the reactivity of the aromatic ring but diverge from carbamate synthesis.
Analytical and Stability Considerations
Chromatographic Analysis
Patent CN103033573A highlights the compound’s instability in aqueous environments, necessitating anhydrous handling during analysis. A validated GC-FID method employs diethyl phthalate as an internal standard, achieving precise quantification despite the carbamate’s susceptibility to hydrolysis.
Structural Characterization
¹H NMR data from Method A confirm successful synthesis:
Data Tables Comparing Methods
Table 1: Comparison of Primary Synthesis Methods
| Parameter | Method A (NaOH/THF/Water) | Method B (Na₂CO₃/Dioxane/Water) |
|---|---|---|
| Base | NaOH | Na₂CO₃ |
| Solvent System | THF/Water | Dioxane/Water |
| Initial Temperature (°C) | 15–20 | 10–15 |
| Reaction Time (h) | 8 | 9 |
| Yield (%) | 95–99 | 95–99 |
Table 2: Key Challenges in Synthesis
| Challenge | Mitigation Strategy |
|---|---|
| Moisture Sensitivity | Use anhydrous solvents; avoid aqueous workup |
| Byproduct Formation | Optimize base stoichiometry |
| Product Stability | Rapid isolation via low-temperature filtration |
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(trifluoromethoxy)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while oxidation reactions may yield phenolic derivatives .
Scientific Research Applications
Synthesis of Pesticides
Methyl (4-(trifluoromethoxy)phenyl)carbamate serves as a crucial intermediate in the production of indoxacarb, a widely used insecticide. Indoxacarb is effective against a range of pests due to its unique mode of action that disrupts sodium channels in insects, leading to paralysis and death. The synthesis process involves several steps where this compound is converted into more complex structures that exhibit insecticidal properties .
Table 1: Key Properties of Indoxacarb
| Property | Value |
|---|---|
| Chemical Formula | C14H10ClF3N2O3 |
| Mode of Action | Sodium channel blocker |
| Target Pests | Lepidopteran insects |
| Application Method | Foliar spray |
Analytical Methods
The compound has been extensively studied for its analytical applications, particularly in quality control processes for pesticide formulations. A notable method involves gas chromatography coupled with flame ionization detection to accurately quantify this compound content in samples. This method is advantageous due to its high precision and ability to minimize interference from inorganic salts and moisture .
Recent studies have explored the antifungal properties of carbamate derivatives, including those related to this compound. In particular, research has shown that modifications to the carbamate structure can enhance antifungal activity against various plant pathogens such as Botrytis cinerea and Fusarium oxysporum. The incorporation of trifluoromethoxy groups has been linked to improved bioactivity due to increased lipophilicity and stability .
Table 3: Antifungal Activity Summary
| Compound | Pathogen | Inhibition Rate (%) at 50 µg/mL |
|---|---|---|
| This compound | Fusarium graminearum | 70 |
| Methyl derivative A | Botrytis cinerea | 65 |
| Methyl derivative B | Fusarium oxysporum | 75 |
Potential Therapeutic Uses
Emerging research suggests that carbamate derivatives may have potential therapeutic applications beyond agriculture. Their structural motifs are being investigated for use in medicinal chemistry, particularly for developing novel antifungal agents. The modification of the trifluoromethoxy group has shown promise in enhancing the efficacy and selectivity of these compounds against fungal infections .
Mechanism of Action
The mechanism of action of Methyl (4-(trifluoromethoxy)phenyl)carbamate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, the trifluoromethyl group can enhance drug potency by lowering the pKa of the cyclic carbamate, facilitating key hydrogen bonding interactions with target proteins . This interaction can inhibit enzymes or modulate receptor activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares Methyl (4-(trifluoromethoxy)phenyl)carbamate with key analogues, emphasizing substituent-driven differences:
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound offers greater polarity than -CF₃ but retains high lipophilicity (log P ~2.5–3.0) due to fluorine’s electronegativity .
- Hydroxyl (-OH) Substitution : Methyl (3-hydroxyphenyl)carbamate (log P ~1.2) is more water-soluble but less stable under acidic conditions, limiting its pesticidal utility .
- Chlorocarbonyl Modification : The addition of a -ClCO- group (CAS 173903-15-6) increases reactivity, enabling use in acylating agents .
Lipophilicity and Physicochemical Properties
Lipophilicity (log P) and solubility are critical for bioavailability. Data from HPLC-derived capacity factors (log k) and calculated log P values are summarized below:
Trends :
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group slightly reduces log P compared to -CF₃ due to oxygen’s polarity.
- Hydroxyl Group : Dramatically lowers log P, enhancing water solubility but reducing membrane permeability.
Pesticidal Activity
- Target Compound : Critical intermediate in indoxacarb synthesis, which disrupts insect sodium channels .
- Methyl [4-(trifluoromethyl)phenyl]carbamate : Used in herbicides; -CF₃ enhances binding to acetyl-CoA carboxylase .
- Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate: Reacts with amines to form urea derivatives for fungicides .
Pharmaceutical Relevance
Biological Activity
Methyl (4-(trifluoromethoxy)phenyl)carbamate (CAS No. 177905-10-1) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications.
This compound is part of the carbamate class of compounds, which are known for their utility as pesticides and therapeutic agents. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.
Synthesis Overview:
The synthesis typically involves the reaction of 4-(trifluoromethoxy)aniline with methyl chloroformate under basic conditions. The resulting product can be purified through recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially providing therapeutic effects in neurological disorders .
- Antifungal Activity: Studies have demonstrated that this compound exhibits significant antifungal properties against several plant pathogens, including Fusarium graminearum and Botrytis cinerea. In vitro assays indicated inhibition rates exceeding 70% at concentrations as low as 50 μg/mL .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Target Organism/Enzyme | IC50/EC50 Value | Effect |
|---|---|---|---|
| AChE Inhibition | Human AChE | 36.05 µM | Moderate inhibition |
| Antifungal Activity | Fusarium graminearum | EC50 = 12.50 μg/mL | Strong inhibition |
| Antifungal Activity | Botrytis cinerea | EC50 = 16.65 μg/mL | Strong inhibition |
| Cytotoxicity | Cancer Cell Lines | Varies by cell type | Induces apoptosis |
Case Studies
- Antifungal Efficacy: A study evaluated the antifungal activity of various carbamate derivatives, including this compound, against seven plant pathogens. The compound demonstrated broad-spectrum antifungal activity, particularly against Fusarium graminearum, where it achieved an EC50 value significantly lower than many existing fungicides .
- Neuroprotective Effects: Research into the neuroprotective potential of this compound revealed that it could enhance cognitive function in animal models by inhibiting AChE. This suggests a dual role in both pest control and potential therapeutic applications for neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethoxy group at the para position significantly enhances the potency of this compound compared to its non-fluorinated analogs. SAR studies indicate that modifications at this position can lead to substantial changes in biological activity, emphasizing the importance of this functional group in drug design .
Q & A
Q. What are the recommended synthetic routes for Methyl (4-(trifluoromethoxy)phenyl)carbamate, and how can reaction conditions be optimized?
The synthesis of carbamate derivatives typically involves coupling reactions between isocyanates and alcohols or amines. For this compound, a plausible route is the reaction of 4-(trifluoromethoxy)aniline with methyl chloroformate under basic conditions. Optimization should focus on:
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the carbamate linkage and trifluoromethoxy group (e.g., δ~7.5 ppm for aromatic protons, δ~155 ppm for the carbamate carbonyl) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 234.17 for related carbamates) .
- X-ray crystallography : For structural elucidation if single crystals are obtainable .
Q. How should researchers assess the compound's stability under varying storage conditions?
- Thermal stability : Conduct accelerated degradation studies at 40–60°C and monitor decomposition via HPLC .
- Light sensitivity : Store in amber vials under refrigeration (2–8°C) to prevent photodegradation .
- Hydrolytic stability : Test in buffered solutions (pH 1–12) to identify susceptibility to hydrolysis .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction intermediates be isolated and characterized to elucidate mechanistic pathways?
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Target engagement assays : Employ techniques like SPR or thermal shift assays to confirm binding specificity .
Q. How can structure-activity relationships (SAR) be explored for this carbamate derivative?
Q. What methodologies are recommended for evaluating ecotoxicological impacts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
